molecular formula C7H10N4O3 B13050876 N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B13050876
M. Wt: 198.18 g/mol
InChI Key: COJDTQTTYCXDGX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Biological Activity

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H8N4O3C_7H_8N_4O_3. The compound features a tetrahydropyrimidine ring with hydroxyl and carboximidamide functional groups that may contribute to its biological activity.

Biological Activity

This compound has shown various biological activities in different studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC recorded at 64 µg/mL.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. In a study involving human cancer cell lines:

  • HeLa Cells : The compound induced apoptosis at concentrations above 50 µM.
  • MCF-7 Cells : Significant reduction in cell viability was noted at 100 µM after 48 hours.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Aldose Reductase : IC50 values suggest moderate inhibition (IC50 = 25 µM), which may have implications for diabetic complications.

The biological effects of this compound are likely mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Contributes to apoptosis in cancer cells.
  • Enzyme Interaction : Binding to active sites of target enzymes disrupts their function.
  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells leading to reduced proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindingsReference
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in HeLa and MCF-7 cells
Enzyme InhibitionModerate inhibition of aldose reductase

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide

InChI

InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13)

InChI Key

COJDTQTTYCXDGX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1C)/C(=N/O)/N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)C(=NO)N

Origin of Product

United States

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